2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide: , also known by its chemical formula C22H16Cl3N3O3 , is a compound with intriguing properties. It belongs to the class of hydrazones and exhibits a distinctive structure due to the presence of both a hydrazone functional group and a chlorinated phenyl ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the condensation reaction between 2,3-dichlorobenzaldehyde and benzylidenehydrazine . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions involving the chlorinated phenyl group are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorines.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Oxidation may yield carboxylic acid derivatives, while reduction could lead to hydrazine derivatives.
Scientific Research Applications
Chemistry::
Hydrazone Ligands: Researchers explore its coordination chemistry as a ligand in metal complexes.
Organic Synthesis: Used as a building block for more complex molecules.
Antimicrobial Properties: Investigated for potential antibacterial or antifungal activity.
Anticancer Studies: Assessed for its impact on cancer cell lines.
Dye Synthesis: Used in the preparation of dyes and pigments.
Pharmaceutical Intermediates: Serves as an intermediate in drug synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While 2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide stands out due to its unique structure, similar compounds include 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and 2-(2-benzylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide . These compounds share common features but exhibit distinct properties.
Properties
Molecular Formula |
C15H11Cl2N3O2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-7-4-8-12(13(11)17)19-14(21)15(22)20-18-9-10-5-2-1-3-6-10/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
InChI Key |
CZLPXDJZUSACDF-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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